Methyl 2-{[4-(2-methylpropanamido)phenyl]formamido}acetate
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Overview
Description
Methyl 2-{[4-(2-methylpropanamido)phenyl]formamido}acetate is a complex organic compound with a molecular formula of C14H18N2O4 It contains various functional groups, including an ester, amide, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[4-(2-methylpropanamido)phenyl]formamido}acetate typically involves multiple steps One common method includes the reaction of 4-(2-methylpropanamido)benzoic acid with methyl chloroformate in the presence of a base to form the ester linkage
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(2-methylpropanamido)phenyl]formamido}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-{[4-(2-methylpropanamido)phenyl]formamido}acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[4-(2-methylpropanamido)phenyl]formamido}acetate involves its interaction with specific molecular targets. The ester and amide groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The aromatic ring may also play a role in binding to hydrophobic pockets within proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[4-(aminomethyl)phenyl]formamido}acetate: Similar structure but with an aminomethyl group instead of the 2-methylpropanamido group.
Methyl 2-{[4-(2-methylpropanamido)benzene]amido}acetate: Contains a benzene ring instead of a phenyl ring.
Uniqueness
Methyl 2-{[4-(2-methylpropanamido)phenyl]formamido}acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H18N2O4 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
methyl 2-[[4-(2-methylpropanoylamino)benzoyl]amino]acetate |
InChI |
InChI=1S/C14H18N2O4/c1-9(2)13(18)16-11-6-4-10(5-7-11)14(19)15-8-12(17)20-3/h4-7,9H,8H2,1-3H3,(H,15,19)(H,16,18) |
InChI Key |
SNWOGOFXWVRUNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCC(=O)OC |
Origin of Product |
United States |
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